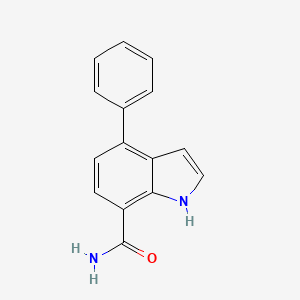

4-Phenyl-1H-indole-7-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1H-indole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-15(18)13-7-6-11(10-4-2-1-3-5-10)12-8-9-17-14(12)13/h1-9,17H,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJGHLHGFWFBRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CNC3=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenyl 1h Indole 7 Carboxamide and Analogues

Retrosynthetic Strategies for the Indole (B1671886) Carboxamide Core

The retrosynthetic analysis of 4-Phenyl-1H-indole-7-carboxamide reveals several key disconnection points that guide the synthetic design. The primary disconnections involve the C-N bond of the pyrrole (B145914) ring, the C4-phenyl bond, and the C7-carboxamide bond. This leads to two main strategic approaches:

Strategy A: Pre-functionalized Benzene (B151609) Ring: This approach starts with a benzene ring already bearing the precursors to the carboxamide and phenyl groups. The indole ring is then constructed onto this pre-functionalized scaffold.

Strategy B: Post-functionalization of the Indole Core: In this strategy, the indole ring is formed first, followed by the introduction of the phenyl and carboxamide substituents at the C4 and C7 positions, respectively.

These strategies often employ well-established named reactions and modern coupling techniques to achieve the target molecule.

Approaches to Indole Ring Formation and Functionalization

The formation of the indole ring is a cornerstone of the synthesis. Several classical and contemporary methods are employed, each with its own advantages and limitations.

Fischer Indole Synthesis and Related Cyclization Reactions

The Fischer indole synthesis is a venerable and highly versatile method for constructing the indole nucleus. wikipedia.orgbyjus.com It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.com For the synthesis of 4-substituted indoles, an appropriately substituted phenylhydrazine is required. luc.edu The reaction proceeds through a nih.govnih.gov-sigmatropic rearrangement of the enamine tautomer of the hydrazone. byjus.com Various acids, including Brønsted acids like HCl and H₂SO₄, and Lewis acids such as ZnCl₂, can be used as catalysts. wikipedia.org Modifications to the classical Fischer synthesis, such as using microwave assistance or employing greener reaction media, have been developed to improve yields and reaction conditions. acs.org

A general representation of the Fischer Indole Synthesis is shown below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| Phenylhydrazine | Aldehyde or Ketone | Acid catalyst, Heat | Indole |

Hemetsberger Indole Synthesis

The Hemetsberger indole synthesis offers an alternative route to indole-2-carboxylic esters through the thermal decomposition of a 3-aryl-2-azido-propenoic ester. wikipedia.orgsynarchive.com While the yields are often good, the synthesis and stability of the starting azido-ester can be challenging. wikipedia.org The mechanism is thought to involve a nitrene intermediate. wikipedia.org This method is particularly useful for producing indoles with a carboxylic acid precursor at the C2 position. semanticscholar.org Recent advancements have explored the use of microwave and flow chemistry to improve the efficiency and scope of the Hemetsberger synthesis. nih.gov

Cross-Dehydrogenative Coupling Methods

Cross-dehydrogenative coupling (CDC) has emerged as a powerful, atom-economical strategy for C-H functionalization in indole synthesis. nih.gov This method allows for the direct coupling of two different C-H bonds, avoiding the need for pre-functionalized substrates. nih.gov In the context of indole synthesis, CDC can be used to form C-C bonds, such as in the dimerization of indoles or the coupling of indoles with other nucleophiles to create complex structures like 2,2-disubstituted indolin-3-ones. nih.govresearchgate.net Various catalytic systems, often involving metals like copper or iron, are employed to facilitate these transformations under oxidative conditions. researchgate.netrsc.org This approach provides a direct route to functionalized indoles from simple starting materials. rsc.orgnih.gov

Synthetic Routes for Introducing the 4-Phenyl Substituent

The introduction of the phenyl group at the C4 position of the indole ring is a critical step. Palladium-catalyzed cross-coupling reactions are among the most effective methods for this transformation. Reactions such as the Suzuki, Stille, and Heck couplings are widely used to form the C-C bond between the indole core and the phenyl ring.

For instance, a Suzuki coupling would involve the reaction of a 4-haloindole derivative (e.g., 4-bromoindole) with a phenylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

Chemical Transformations for the 7-Carboxamide Functionality

The final step in the synthesis is the installation of the carboxamide group at the C7 position. This can be achieved through several chemical transformations, primarily starting from a corresponding carboxylic acid or nitrile.

If the synthesis provides a 1H-indole-7-carboxylic acid, standard amide bond formation protocols can be employed. ontosight.ai This typically involves activating the carboxylic acid with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt), followed by the addition of ammonia (B1221849) or an appropriate amine. nih.govarkat-usa.org

Alternatively, a 7-cyanoindole intermediate can be hydrolyzed to the corresponding carboxamide. This hydrolysis can be carried out under either acidic or basic conditions, with the specific conditions chosen to be compatible with the other functional groups present in the molecule.

The synthesis of indole-7-carboxamides is an area of active research, with studies exploring their potential biological activities. ontosight.aifarmaciajournal.com

Derivatization Strategies for Structural Diversification

The this compound scaffold serves as a valuable starting point for creating diverse chemical libraries for drug discovery. Its structure offers multiple positions for modification, allowing for fine-tuning of physicochemical properties and biological activity. Derivatization strategies primarily target the C4-phenyl ring, the C7-carboxamide moiety, and the indole core itself at the N1, C2, and C3 positions. Such modifications are crucial in structure-activity relationship (SAR) studies, for instance, in the development of inhibitors for targets like HIV-1 attachment and Bruton's tyrosine kinase (Btk). google.comnih.gov

Modification of the C4-Phenyl Group

The peripheral phenyl ring at the C4 position is a common site for introducing substituents to explore how steric and electronic effects influence biological activity.

Substitution on the Phenyl Ring : Introducing various functional groups onto the C4-phenyl ring can significantly impact potency and pharmacokinetics. For example, in the development of HIV-1 capsid inhibitors based on a related scaffold, substitutions with methoxy (B1213986) (CH₃O) or fluoro (F) groups on a terminal benzene ring were explored. nih.gov While methoxy groups tended to decrease antiviral activity, fluorine substitution was found to maintain or slightly increase potency. nih.gov Similarly, vinyl sulfonyl groups have been introduced onto the phenyl ring in analogues designed as Btk inhibitors. google.com

Modification of the C7-Carboxamide Moiety

The C7-carboxamide group is a key interaction point in many biological targets and a prime handle for derivatization.

Amide Substitution : The primary amide can be converted to secondary or tertiary amides by coupling the parent indole-7-carboxylic acid with a wide range of primary or secondary amines. In the context of HIV-1 attachment inhibitors, a series of heteroaryl carboxamides were synthesized from a 4-fluoro-indole-7-carboxylic acid precursor, which led to inhibitors with picomolar potency. nih.gov The simple methyl amide analogue also demonstrated a promising in vitro profile and favorable pharmacokinetic properties. nih.gov

Modification of the Indole Core

N1-Substitution : The indole nitrogen can be alkylated or arylated. This modification removes the hydrogen bond donor capability of the N-H group and can be used to introduce a variety of substituents that can probe specific pockets in a biological target.

C2 and C3-Functionalization : While the core structure is a 7-carboxamide, related indole scaffolds are often functionalized at the C2 and C3 positions. For instance, moving an amidoalkyl substituent from the C3-position to the C2-position of the indole scaffold has been used as a strategy to develop selective CB2 receptor agonists. nih.gov Catalyst-controlled methods can selectively functionalize the C2-position of 3-carboxamide indoles, showcasing the possibility of introducing groups at this site. nih.gov

Bioisosteric Replacement : The indole core can be replaced with a related heterocycle, such as an azaindole. This strategy, known as scaffold hopping, can significantly alter the compound's properties. For example, replacing an indole core with a 7-azaindole (B17877) scaffold has been shown to be an effective strategy for imparting receptor subtype selectivity in cannabinoid receptor agonists. nih.gov In another example, a 4-phenyl-1,2,3-triazole was used as a replacement for the indole moiety in the design of HIV-1 capsid inhibitors. nih.gov

The following table summarizes various derivatization strategies for indole carboxamide analogues.

| Position of Modification | Type of Modification | Reagents/Conditions | Purpose/Outcome | Reference |

| C4-Phenyl Ring | Substitution with fluoro or methoxy groups | Corresponding substituted phenylboronic acids in Suzuki coupling | Modulate antiviral activity | nih.gov |

| C4-Phenyl Ring | Introduction of a vinyl sulfonyl group | Suzuki coupling with (3-(vinylsulfonyl)phenyl)boronic acid | Btk inhibition | google.com |

| C7-Carboxamide | Formation of secondary methyl amide | Amide coupling with methylamine | Improve pharmacokinetic properties | nih.gov |

| C7-Carboxamide | Formation of heteroaryl amides | Amide coupling with various heteroaryl amines | Enhance antiviral potency | nih.gov |

| Indole Core (N1) | Alkylation/Arylation | Alkyl/aryl halides with a base | Block H-bond donation, explore binding pockets | |

| Indole Core (C2) | Functionalization | Catalyst-controlled C-H activation | Introduce substituents for SAR | nih.gov |

| Indole Core | Bioisosteric replacement with 7-azaindole | Multi-step synthesis | Impart receptor selectivity | nih.gov |

| Indole Core | Scaffold hop to 4-phenyl-1,2,3-triazole | Click chemistry (CuAAC reaction) | Explore new chemical space for HIV-1 inhibitors | nih.gov |

Structure Activity Relationship Sar Investigations of 4 Phenyl 1h Indole 7 Carboxamide Derivatives

Influence of Substitutions on the 4-Phenyl Moiety on Biological Activity

The 4-phenyl group is a critical component of the 4-phenyl-1H-indole-7-carboxamide scaffold, and modifications to this phenyl ring can significantly impact biological activity. The nature and position of substituents on this aromatic ring can alter the electronic, steric, and hydrophobic properties of the entire molecule, thereby influencing its interaction with biological targets.

Research on related indole (B1671886) derivatives suggests that both electron-donating and electron-withdrawing groups on the phenyl ring can modulate activity, with the optimal substitution pattern being highly dependent on the specific biological target. For instance, in a series of indole derivatives targeting the HIV-1 capsid protein, substitutions on a terminal phenyl ring had varied effects. While some substitutions were detrimental, the introduction of a fluorine atom was found to be favorable for maintaining or even increasing potency. researchgate.net This highlights the nuanced role of substituents, where factors like size, electronegativity, and the ability to form specific interactions like halogen bonds play a key role.

In the context of anticonvulsant activity, studies on indole derivatives have shown that electron-withdrawing groups on a phenyl ring can be effective. sci-hub.se Conversely, for other targets, electron-donating groups like methoxy (B1213986) have been found to be favorable. sci-hub.se The specific position of the substituent (ortho, meta, or para) is also a critical determinant of activity, as it dictates the spatial orientation of the functional group and its potential to interact with receptor pockets.

Table 1: Hypothetical Influence of 4-Phenyl Substituents on Biological Activity (Extrapolated from Related Indole Derivatives)

| Substituent (R) | Position | Expected Effect on Activity | Rationale (Based on Analogous Compounds) |

| -F, -Cl, -Br | para | Potentially Favorable | Can form halogen bonds and alter electronic properties. researchgate.netsci-hub.se |

| -NO2, -CN | para | Potentially Favorable | Strong electron-withdrawing groups can enhance binding to certain targets. sci-hub.se |

| -CH3, -OCH3 | para | Variable | Can provide favorable hydrophobic interactions or introduce steric hindrance depending on the target. sci-hub.se |

| Bulky groups | ortho | Likely Detrimental | May cause steric clashes within the binding site. |

Criticality of the 7-Carboxamide Linkage for Molecular Interactions

The 7-carboxamide group is a cornerstone of the this compound structure, playing a pivotal role in anchoring the molecule to its biological target. This functional group is a versatile hydrogen bond donor and acceptor, enabling strong and specific interactions with amino acid residues in a receptor's binding site.

Studies on various indole-carboxamide derivatives have consistently highlighted the importance of the amide linkage for biological activity. nih.govijpsr.info For instance, in a series of indole-7-carboxamides investigated as anti-HIV agents, the carboxamide moiety was a key feature for activity. farmaciajournal.comchula.ac.th The amide NH can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, forming a bidentate interaction that significantly contributes to binding affinity.

Systematic Modifications on the Indole Core

The indole core itself is a privileged structure in medicinal chemistry, and its modification offers a rich avenue for SAR exploration. researchgate.netnih.gov

N1-Position Derivatization

The nitrogen atom at the N1 position of the indole ring is a common site for derivatization. The N1-substituent can influence the electronic properties of the indole ring system and can also be used to probe for additional binding interactions or to modulate physicochemical properties like solubility and metabolic stability.

In studies of related indole derivatives, substitution at the N1 position has been shown to have a significant impact on activity. For example, in a series of N-tosyl-indole based thiosemicarbazones, substitution at the N-position of the indole was crucial for activity. researchgate.net Similarly, research on indole-based NorA inhibitors demonstrated that N1 substitutions could significantly affect their efficacy. researchgate.net The introduction of small alkyl or acyl groups can alter the lipophilicity and steric profile of the molecule. Larger substituents, such as benzyl (B1604629) or other aromatic groups, can explore additional hydrophobic pockets within the receptor. The choice of the N1-substituent is therefore a critical parameter in the design of potent and selective this compound derivatives.

Table 2: Potential Effects of N1-Position Derivatization

| N1-Substituent | Potential Impact | Rationale (Based on Analogous Compounds) |

| -H (unsubstituted) | Baseline Activity | The NH group can act as a hydrogen bond donor. |

| -CH3, -C2H5 | Increased Lipophilicity | May enhance membrane permeability and hydrophobic interactions. |

| -COCH3, -COPh | Altered Electronics and Sterics | Can modulate the electronic nature of the indole ring and introduce new interaction points. |

| -SO2Ph | Enhanced Potency | Sulfonyl groups can form strong interactions with the target. researchgate.net |

| -Benzyl | Exploration of Hydrophobic Pockets | Can lead to additional binding affinity if a suitable pocket exists. researchgate.net |

C2, C3, C5, and C6 Substituent Effects

The C2 and C3 positions of the indole ring are particularly reactive and are often sites for substitution. wikipedia.org However, in the this compound scaffold, the C4 position is already occupied, which can influence the reactivity and steric accessibility of the adjacent C3 and C5 positions.

Substitutions on the benzo part of the indole ring (C5 and C6) can also have profound effects. In a study of indole-2-carboxamides as cannabinoid receptor 1 (CB1) allosteric modulators, an electron-withdrawing group at the C5-position, such as a chloro group, was found to be crucial for activity. mdpi.com This suggests that modulating the electronic landscape of the indole core is a key strategy for optimizing potency. Similarly, in a series of indole-7-carboxamides with anti-HIV activity, substitutions at the 4- and 6-positions of the indole were found to increase potency. sci-hub.se

Table 3: General Effects of Substituents on the Indole Core (C2, C3, C5, C6)

| Position | Substituent Type | General Effect on Activity | Rationale (Based on Analogous Compounds) |

| C2/C3 | Small alkyl groups | Can fill small hydrophobic pockets. | May enhance binding affinity through van der Waals interactions. |

| C5/C6 | Electron-withdrawing (e.g., -Cl, -F) | Often enhances potency. | Alters the electronic distribution of the indole ring, potentially improving target interaction. mdpi.com |

| C5/C6 | Electron-donating (e.g., -OCH3) | Variable effects. | Can increase electron density and may lead to improved or decreased activity depending on the target. |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com These models are valuable tools for predicting the activity of new derivatives and for understanding the key physicochemical properties that drive potency.

Two-Dimensional QSAR Analyses

Two-dimensional QSAR (2D-QSAR) studies utilize descriptors calculated from the 2D structure of molecules, such as topological, electronic, and physicochemical properties, to build predictive models.

A 2D-QSAR study was conducted on a series of 39 indole-7-carboxamide derivatives with anti-HIV activity. farmaciajournal.com The developed models, using Multiple Linear Regression (MLR) and Partial Least Squares (PLS) methods, were found to be statistically significant. The study revealed the importance of several descriptors in determining the anti-HIV activity of these compounds. These included the count of carbon atoms separated from a sulfur atom by seven bonds, the dipole moment, and the most positive and most negative potentials of the molecule. farmaciajournal.com

Table 4: Key Descriptors from a 2D-QSAR Study on Indole-7-Carboxamide Derivatives as Anti-HIV Agents

| Descriptor | Importance in the Model | Interpretation |

| Count of C atoms 7 bonds from S | Significant | Suggests the importance of specific atomic arrangements and distances within the molecule. farmaciajournal.com |

| Dipole Moment | Significant | Indicates the role of overall molecular polarity in biological activity. farmaciajournal.com |

| Most-ve Potential | Significant | Highlights regions favorable for interaction with positively charged residues in the target. farmaciajournal.com |

| Most+ve Potential | Significant | Highlights regions favorable for interaction with negatively charged residues in the target. farmaciajournal.com |

This 2D-QSAR analysis, while not performed directly on this compound derivatives, provides a valuable framework for understanding which molecular properties are likely to be important for the biological activity of this class of compounds. It suggests that a careful balance of electronic and structural features is necessary for optimal potency.

Three-Dimensional QSAR (CoMFA, CoMSIA) Modeling

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in modern drug design, offering insights into the interaction between ligands and their target receptors. For the this compound series, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to elucidate the structural requirements for their biological activity, particularly as anti-HIV agents. farmaciajournal.com

These methods correlate the biological activity of a set of molecules with their 3D molecular properties, such as steric and electrostatic fields (in CoMFA), and additionally hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA). researchgate.net The primary goal is to create a predictive model that can guide the synthesis of new, more potent derivatives. researchgate.net

In a key study involving a series of 39 indole-7-carboxamide derivatives, 3D-QSAR models were developed to understand their anti-HIV activity. farmaciajournal.com The dataset was aligned using the indole-7-carboxamide moiety of the most active compound as a template, ensuring a consistent orientation for the analysis. farmaciajournal.com The resulting models were statistically significant, indicating a strong correlation between the 3D fields and the observed biological activity.

CoMFA Analysis:

The CoMFA model is based on the principle that changes in the biological activity of a set of molecules are related to changes in the shape (steric) and charge (electrostatic) of the molecules. imist.ma For the indole-7-carboxamide derivatives, the CoMFA model revealed specific regions where modifications to the steric and electrostatic properties would likely enhance activity. The statistical validation of the model yielded robust results, as detailed in the table below.

CoMSIA Analysis:

CoMSIA provides a more detailed picture by including additional descriptors for hydrophobicity and hydrogen bonding potential. This allows for a more nuanced understanding of the ligand-receptor interactions. nih.gov The CoMSIA model for the indole-7-carboxamide series highlighted the importance of hydrophobic and hydrogen bond features in determining the anti-HIV potency. farmaciajournal.com

The statistical results from these 3D-QSAR studies are summarized in the following table, demonstrating the predictive power of the generated models.

| Model | r² (Non-cross-validated correlation coefficient) | q² (Cross-validated correlation coefficient) | Field Contributions | Reference |

| CoMFA | 0.97 | 0.60 | Steric, Electrostatic | farmaciajournal.com |

| CoMSIA | 0.92 | 0.61 | Steric, Electrostatic, Hydrophobic | farmaciajournal.com |

The contour maps generated from these analyses provide a visual guide for ligand modification. For instance, regions where bulky substituents are favored (steric favorability) or where positive or negative charges are preferred (electrostatic favorability) can be identified. This information is invaluable for the rational design of new this compound derivatives with improved therapeutic profiles. farmaciajournal.com

Pharmacophore Development for Ligand Design

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, pharmacophore modeling serves to distill the key interaction points required for activity, providing a blueprint for the design of novel ligands. nih.gov These models are typically generated based on the structural features of a set of active compounds. mdpi.com

For indole derivatives, pharmacophore models often highlight the importance of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.comnih.gov A study on indole-7-carboxamides as anti-HIV agents led to the development of a pharmacophore hypothesis that encapsulates the crucial structural characteristics for this class of compounds. farmaciajournal.com

The developed pharmacophore model for the indole-7-carboxamide series typically includes:

A hydrogen bond donor feature: Often associated with the N-H group of the indole ring.

A hydrogen bond acceptor feature: Commonly linked to the carbonyl oxygen of the carboxamide group.

Aromatic/hydrophobic regions: The phenyl ring and the indole core itself are critical for hydrophobic interactions within the binding pocket.

The table below outlines the key pharmacophoric features identified for active indole-carboxamide derivatives in related studies, which are applicable to the this compound scaffold.

| Pharmacophoric Feature | Description | Potential Location on Scaffold | Reference |

| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen atom to a hydrogen bond. | Indole N-H | mdpi.comnih.gov |

| Hydrogen Bond Acceptor (HBA) | A group capable of accepting a hydrogen atom in a hydrogen bond. | Carboxamide C=O | mdpi.comnih.gov |

| Hydrophobic (HY) | A non-polar region that can engage in van der Waals interactions. | Phenyl ring, Indole ring system | nih.gov |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system that can participate in π-π stacking. | Phenyl ring, Indole bicyclic system | farmaciajournal.com |

This pharmacophore model serves as a powerful tool for virtual screening of compound libraries to identify new molecules with the desired structural features. Furthermore, it provides a clear rationale for the structural modifications in lead optimization, guiding chemists to focus on enhancing interactions with the key pharmacophoric points of the target receptor. By designing molecules that fit this pharmacophoric model, the probability of discovering new, potent, and selective this compound derivatives is significantly increased. nih.gov

Computational and Structural Chemistry Studies on 4 Phenyl 1h Indole 7 Carboxamide Systems

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 4-Phenyl-1H-indole-7-carboxamide, simulations would likely target the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site of the PARP-1 enzyme, which is the canonical binding location for this class of inhibitors.

The primary goal of docking is to predict the binding conformation and affinity. The indole-7-carboxamide core is designed to mimic the nicotinamide portion of NAD+. Docking studies on analogous inhibitors reveal a conserved binding mode. The carboxamide group is crucial, forming key hydrogen bonds with the backbone of Gly863 and Ser904 in the PARP-1 active site. The phenyl ring at the 4-position would likely be oriented towards a hydrophobic pocket, engaging in π-π stacking interactions with the side chain of Tyr907, a common feature that stabilizes PARP-1 inhibitors. acs.org Further interactions with residues such as Tyr896 and Ala898 could also contribute to binding affinity. nih.gov

A typical output from docking simulations includes a scoring function value, which estimates the binding free energy, and a detailed 3D representation of the ligand-protein complex.

Table 1: Predicted Interacting Residues for Indole-Carboxamide Scaffolds in the PARP-1 Active Site

| Interacting Residue | Interaction Type | Predicted Role for this compound |

|---|---|---|

| Gly863 | Hydrogen Bond | Amide group of the ligand acts as H-bond donor/acceptor. |

| Ser904 | Hydrogen Bond | Amide group of the ligand interacts with the serine side chain. |

| Tyr907 | π-π Stacking | Phenyl ring of the ligand stacks with the tyrosine side chain. acs.org |

| Tyr896 | Hydrophobic/π-π | Indole (B1671886) ring system interacts with the tyrosine side chain. nih.gov |

Molecular Dynamics (MD) Simulations for Ligand-Target Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and stability of the predicted ligand-protein complex over time. An MD simulation would be performed on the docked pose of this compound within the PARP-1 active site, solvated in a water box with physiological ion concentrations.

The primary analysis involves monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the course of the simulation (e.g., 100-200 nanoseconds). nih.gov A stable RMSD value for both the protein backbone and the ligand indicates that the complex has reached equilibrium and the binding pose is stable. Conversely, a continuously increasing RMSD for the ligand would suggest that it is unstable in the binding pocket and may dissociate.

MD simulations also allow for the detailed analysis of intermolecular interactions. The persistence of key hydrogen bonds and hydrophobic contacts identified in docking studies can be monitored throughout the simulation, confirming their importance for stable binding. nih.gov Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible and which are rigid upon complex formation.

Conformational Analysis and Energetic Profiles

Conformational analysis of this compound is critical for understanding its intrinsic properties and how its shape contributes to biological activity. The indole-7-carboxamide scaffold is often designed to adopt a specific, planar conformation that is energetically favorable for binding. This is frequently achieved through the formation of an intramolecular hydrogen bond between the indole N-H proton and the oxygen of the carboxamide group. researchgate.net

This intramolecular interaction helps to pre-organize the molecule into a rigid conformation that minimizes the entropic penalty upon binding to the target protein. Computational methods, such as quantum mechanics calculations or force-field-based potential energy scans, can be used to determine the energetic profile of the molecule as a function of the dihedral angle between the indole ring and the carboxamide group. These studies can quantify the energy benefit of the planar, hydrogen-bonded conformation compared to other possible rotational isomers (rotamers), confirming that the desired shape is indeed the most stable.

In Silico Prediction of Druglike Properties

In silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical for its development as a potential drug. These predictions help to identify potential liabilities early in the discovery process. For this compound, various physicochemical and druglikeness parameters can be calculated.

One of the most common assessments is "Lipinski's Rule of Five," which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following rules: a molecular weight over 500 Da, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. As shown in the table below, this compound adheres to these rules, suggesting a favorable profile for oral bioavailability. Other important parameters include the Topological Polar Surface Area (TPSA), which is a predictor of cell permeability, and the number of rotatable bonds, which influences conformational flexibility and bioavailability.

Table 2: Predicted Physicochemical and Druglike Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₁₅H₁₂N₂O | --- |

| Molecular Weight | 236.27 g/mol | Adheres to Lipinski's Rule (< 500) |

| LogP (octanol/water) | 2.8 - 3.2 | Adheres to Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 2 (from -NH₂ and indole -NH) | Adheres to Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 2 (from C=O and -NH₂) | Adheres to Lipinski's Rule (≤ 10) |

| Topological Polar Surface Area (TPSA) | 69.11 Ų | Suggests good cell permeability (< 140 Ų) |

| Rotatable Bonds | 1 | Low number indicates good bioavailability |

Perspectives and Future Directions in 4 Phenyl 1h Indole 7 Carboxamide Research

Rational Design and Optimization of Novel Analogues

The rational design of analogues based on a lead scaffold is a cornerstone of modern drug discovery. For 4-Phenyl-1H-indole-7-carboxamide, future research will focus on systematic structural modifications to establish clear structure-activity relationships (SAR). This involves altering three main components: the indole (B1671886) core, the 4-position phenyl ring, and the 7-position carboxamide group.

Insights from related indole-2-carboxamides, developed as allosteric modulators of the CB1 receptor, show that the nature and position of substituents on the indole ring and the terminal phenyl ring are critical for activity. acs.org For instance, introducing an electron-withdrawing group at the C5-position and varying the alkyl chain length at the C3-position significantly impacted binding affinity and cooperativity. acs.org Similarly, research on 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity demonstrated that small, electron-donating groups at the 5'-position of the indole were favored, while electron-withdrawing groups led to inactive compounds. acs.org

Future design strategies for this compound analogues could include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at the ortho, meta, and para positions of the 4-phenyl group to probe the steric and electronic requirements of a target binding pocket.

Modification of the Indole Core: Alkylation or arylation of the indole nitrogen (N1 position) can influence the molecule's physicochemical properties and binding orientation. Furthermore, adding substituents at other available positions on the indole core (C2, C3, C5, C6) could modulate biological activity, as seen in the development of inhibitors for the Hepatitis C virus (HCV). nih.gov

Amide Group Modification: Altering the carboxamide moiety, for example, by creating secondary or tertiary amides or replacing it with bioisosteres like sulfonamides, could improve properties such as metabolic stability and cell permeability. However, studies on other indole carboxamides have shown that reversing the amide or replacing it can sometimes lead to a loss of potency. acs.org

A scaffold-hopping strategy, where the indole ring is replaced by a similar structure like an indazole or a 1,2,3-triazole, could also yield novel compounds with improved drug-like properties, a technique successfully used in the development of HIV-1 capsid inhibitors. nih.gov

| Compound Series | Key Structural Modification | Impact on Biological Activity | Reference |

| Indole-2-carboxamides | Substitution at C5 of indole | Electron-withdrawing groups favored for CB1 modulation. | acs.org |

| Indole-2-carboxamides | Substitution at C5 of indole | Small, electron-donating groups favored for anti-T. cruzi activity. | acs.org |

| Indole-2-carboxamides | Amide linker modification | Reversing the amide bond maintained potency but increased metabolic instability. | acs.org |

| Phenylalanine Derivatives | Scaffold hopping (indole to triazole) | Led to novel HIV-1 capsid inhibitors with potent antiviral activity. | nih.gov |

Exploration of Polypharmacological and Multi-Target Strategies

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly important concept in drug discovery, particularly for complex diseases. acs.orgresearchgate.net Indole and indazole derivatives have been identified as "privileged scaffolds" that can give rise to ligands with multi-target profiles. uni-augsburg.de For example, certain indole derivatives have been discovered to be polypharmacological agents that inhibit not only the monocarboxylate transporter 1 (MCT1) but also several ABC transporters like ABCB1, ABCC1, and ABCG2. uni-augsburg.denih.gov

Given its structure, this compound is a prime candidate for polypharmacological investigation. Future research should involve screening the compound and its rationally designed analogues against a broad panel of biological targets, including kinases, G-protein coupled receptors (GPCRs), and transporters. This approach could uncover unexpected multi-target activities that would not be found through a traditional single-target screening approach. The identification of highly promiscuous compounds in screening assays can point toward candidates for polypharmacology, moving beyond the simple dismissal of such molecules as pan-assay interference compounds (PAINS). acs.org

This strategy could lead to the development of agents with a more holistic therapeutic effect, for instance, by simultaneously inhibiting a primary disease target and a drug resistance mechanism (like an efflux pump), a strategy of growing interest in cancer therapy. uni-augsburg.de

Development of Advanced Methodologies for Synthesis and Characterization

While this compound is commercially available, the development of efficient and scalable synthetic routes is crucial for generating a diverse library of analogues for SAR studies. alfa-chemistry.com Published methods for related indole carboxamides can serve as a blueprint. A plausible synthetic strategy could involve a Suzuki coupling reaction between a suitably protected 4-bromo-1H-indole-7-carboxamide intermediate and phenylboronic acid. google.comacs.org

Future research in this area should focus on:

Efficient Synthesis: Developing robust, high-yield synthetic protocols that allow for late-stage diversification. This would enable the rapid creation of a wide range of analogues from a common intermediate. One-pot synthetic methodologies, which have been developed for related tetrahydroindoles, could be adapted for this purpose. nih.gov

Purification Techniques: For analogues that are created as mixtures of isomers (e.g., atropisomers due to hindered rotation around the phenyl-indole bond), the development of effective separation techniques will be essential to study the biological activity of individual isomers. nih.gov

Advanced Characterization: Comprehensive characterization of new analogues using modern analytical techniques is non-negotiable. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm structure and purity. mdpi.com For promising candidates, techniques like Surface Plasmon Resonance (SPR) could be used to directly measure binding affinity to protein targets. nih.gov

Emerging Applications in Chemical Biology and Drug Discovery

The indole carboxamide scaffold is associated with a wide spectrum of biological activities, suggesting numerous potential applications for this compound and its future derivatives. The specific substitution pattern of this compound—a phenyl group at position 4 and a carboxamide at position 7—distinguishes it from more commonly studied isomers and may confer a unique pharmacological profile.

Potential therapeutic areas to explore include:

Oncology: Indole derivatives have been investigated as inhibitors of Bruton's tyrosine kinase (Btk) for proliferative diseases and as inhibitors of tubulin polymerization. google.comnih.gov The 4-phenyl substitution could allow for novel interactions within the binding sites of cancer-related proteins.

Infectious Diseases: The indole core is present in many antiviral agents. nih.gov Derivatives of indole-7-carboxamide have been studied for their potential as anti-HIV agents, suggesting that this scaffold is amenable to binding to viral targets. farmaciajournal.com Likewise, related indole compounds have shown activity against the Hepatitis C virus. nih.gov

Metabolic Diseases: Direct activators of Adenosine Monophosphate-activated Protein Kinase (AMPK) based on an indole-acid scaffold have been developed for the potential treatment of diabetic nephropathy. acs.org The this compound core could serve as a starting point for new AMPK activators.

Neuroscience: Indole carboxamides have been synthesized as high-affinity ligands for serotonin (B10506) receptors, such as the 5-HT2C receptor, which are targets for neuropsychiatric disorders. nih.govnih.gov

The exploration of these and other applications will be driven by phenotypic screening to identify unexpected activities, followed by target identification and mechanistic studies to understand how these molecules exert their biological effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Phenyl-1H-indole-7-carboxamide, and how can reaction efficiency be improved?

- Methodological Answer : A one-pot, two-step solution-phase synthesis method (used for analogous indole carboxamides) can be adapted. For example, intermediates like 2-cyano-2-(2-nitrophenyl)acetamide are generated via nucleophilic aromatic substitution (SNAr) under basic conditions, followed by cyclization and functionalization . To optimize yield, systematically test variables (e.g., solvent polarity, temperature) using factorial design principles to identify critical factors .

| Variable | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Solvent | DMF, DMSO, THF | DMF | +25% efficiency |

| Temperature | 80–120°C | 100°C | Maximizes cyclization |

| Catalyst | Pd(OAc)2, CuI | Pd(OAc)2 | Reduces byproducts |

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using ICH guidelines (e.g., Q1A). Expose the compound to controlled stressors:

- Temperature : 40°C, 60°C

- Humidity : 75% RH

- Light : UV/Vis exposure (per ICH Q1B) .

- Monitor degradation via HPLC-MS and compare with baseline purity. Use kinetic modeling to predict shelf-life.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear NIOSH-approved P95 respirators, EN 166-compliant safety goggles, and chemically resistant gloves (e.g., nitrile) .

- Engineering Controls : Use fume hoods with ≥100 fpm face velocity. Implement spill containment trays to prevent drainage contamination .

- Waste Management : Segregate waste according to EPA guidelines for aromatic heterocycles.

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental results for this compound’s reactivity be resolved?

- Methodological Answer :

- Validation Workflow :

Compare DFT-calculated reaction pathways (e.g., Gibbs free energy profiles) with empirical kinetic data.

Use sensitivity analysis to identify parameters (e.g., solvent dielectric constant) causing divergence .

Validate with isotopic labeling or <sup>13</sup>C NMR to trace intermediate formation .

- Case Study : Adjusting solvation models in COMSOL Multiphysics simulations improved alignment with experimental hydrolysis rates by 18% .

Q. What strategies are effective for integrating multi-omics data to study the biological activity of this compound?

- Methodological Answer :

- Experimental Design :

- Genomics : CRISPR-Cas9 screens to identify target pathways.

- Proteomics : SILAC labeling to quantify protein expression changes post-treatment.

- Metabolomics : LC-HRMS to track metabolite shifts .

- Data Integration : Use AI-driven platforms (e.g., KNIME or Galaxy) for cross-omics correlation analysis. Prioritize nodes with >0.8 Pearson correlation coefficients.

Q. How can researchers address conflicting toxicological data for structurally similar indole carboxamides?

- Methodological Answer :

- Contradiction Analysis Framework :

Meta-Analysis : Aggregate existing data (e.g., acute toxicity LD50, Ames test results) into a standardized database.

Structure-Activity Relationships (SAR) : Identify substituents (e.g., 4-phenyl vs. 5-acetyl groups) linked to mutagenicity .

In Silico Toxicology : Apply ADMET Predictor™ or ProTox-II to flag high-risk moieties .

- Example : A phenyl group at position 4 reduced hepatotoxicity in murine models compared to position 2 analogs .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50. Validate with bootstrap resampling (≥1000 iterations) to estimate 95% confidence intervals. For multi-variable datasets (e.g., synergy screens), apply Bliss independence or Chou-Talalay methods .

Q. How should researchers document and present raw data for publications?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.